molecular formula C15H18N2O2 B8100852 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic-d4acid

1-(cyclohexylmethyl)-1H-indazole-3-carboxylic-d4acid

Cat. No. B8100852
M. Wt: 262.34 g/mol
InChI Key: DVXHKIOGZJHOPD-DOGSKSIHSA-N
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Description

AB-CHMINACA metabolite M4-d4 is a synthetic cannabinoid metabolite. It is structurally categorized as a synthetic cannabinoid and is used primarily as an analytical reference material. The compound is often utilized in forensic and toxicological research to quantify the presence of AB-CHMINACA metabolite M4 in biological samples .

Preparation Methods

The preparation of AB-CHMINACA metabolite M4-d4 involves the synthesis of 1-(cyclohexylmethyl)-1H-indazole-d4-3-carboxylic acid. The synthetic route typically includes the following steps:

    Formation of the indazole core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the cyclohexylmethyl group: This step involves the alkylation of the indazole core with cyclohexylmethyl halides.

Industrial production methods for AB-CHMINACA metabolite M4-d4 are not widely documented, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

AB-CHMINACA metabolite M4-d4 undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various oxidized metabolites.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol.

    Substitution: The indazole ring can undergo substitution reactions, particularly at the nitrogen atom.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

AB-CHMINACA metabolite M4-d4 has several scientific research applications:

Mechanism of Action

The mechanism of action of AB-CHMINACA metabolite M4-d4 involves its interaction with cannabinoid receptors in the body. The compound binds to the cannabinoid receptors, particularly CB1 and CB2, mimicking the effects of natural cannabinoids. This interaction leads to various physiological and psychoactive effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

AB-CHMINACA metabolite M4-d4 is similar to other synthetic cannabinoid metabolites such as AB-FUBINACA and AB-CHMICA. it is unique in its specific structural modifications, including the presence of a deuterium-labeled indazole ring. This labeling makes it particularly useful as an internal standard in analytical applications.

Similar Compounds

  • AB-FUBINACA
  • AB-CHMICA
  • ADB-CHMINACA
  • APP-CHMINACA

These compounds share similar core structures but differ in their side chains and specific functional groups, leading to variations in their pharmacological effects and analytical applications .

properties

IUPAC Name

1-(cyclohexylmethyl)-4,5,6,7-tetradeuterioindazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c18-15(19)14-12-8-4-5-9-13(12)17(16-14)10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,19)/i4D,5D,8D,9D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXHKIOGZJHOPD-DOGSKSIHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C3=CC=CC=C3C(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=NN2CC3CCCCC3)C(=O)O)[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601346766
Record name 1‐(Cyclohexylmethyl)(2H4)‐1H‐indazole‐3‐carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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